N-tert-Butyl-4-(methylamino)benzamide N-tert-Butyl-4-(methylamino)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17713303
InChI: InChI=1S/C12H18N2O/c1-12(2,3)14-11(15)9-5-7-10(13-4)8-6-9/h5-8,13H,1-4H3,(H,14,15)
SMILES:
Molecular Formula: C12H18N2O
Molecular Weight: 206.28 g/mol

N-tert-Butyl-4-(methylamino)benzamide

CAS No.:

Cat. No.: VC17713303

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

N-tert-Butyl-4-(methylamino)benzamide -

Specification

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
IUPAC Name N-tert-butyl-4-(methylamino)benzamide
Standard InChI InChI=1S/C12H18N2O/c1-12(2,3)14-11(15)9-5-7-10(13-4)8-6-9/h5-8,13H,1-4H3,(H,14,15)
Standard InChI Key WVIKEVKIWDCQIW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)NC(=O)C1=CC=C(C=C1)NC

Introduction

Chemical Structure and Physicochemical Properties

N-tert-Butyl-4-(methylamino)benzamide features a benzamide backbone with two distinct functional groups:

  • A tert-butyl group (–C(CH₃)₃) attached to the amide nitrogen, imparting steric hindrance and influencing solubility.

  • A methylamino group (–NHCH₃) at the 4-position of the aromatic ring, enabling hydrogen bonding and potential redox activity.

Key Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₂H₁₈N₂O
Molecular Weight206.28 g/mol
SMILES NotationCC(C)(C)NC(=O)C1=CC=C(C=C1)NC
Predicted Boiling Point325–330°C (estimated)
LogP (Partition Coefficient)2.91 (indicating moderate lipophilicity)

The compound’s tert-butyl group enhances metabolic stability by resisting oxidative degradation, a feature exploited in drug design . The methylamino group introduces basicity (predicted pKa ~8.5–9.0), facilitating protonation under physiological conditions.

Synthetic Routes and Optimization

Ritter Reaction with Nitriles

A copper(II) triflate-catalyzed Ritter reaction between 4-(methylamino)benzonitrile and di-tert-butyl dicarbonate yields N-tert-butyl-4-(methylamino)benzamide under solvent-free conditions :

4-(Methylamino)benzonitrile+(Boc)2OCu(OTf)₂N-tert-Butyl-4-(methylamino)benzamide\text{4-(Methylamino)benzonitrile} + (\text{Boc})₂\text{O} \xrightarrow{\text{Cu(OTf)₂}} \text{N-tert-Butyl-4-(methylamino)benzamide}

This method achieves >85% yield at room temperature, avoiding harsh reagents .

Amidation of Acyl Chlorides

Reaction of 4-(methylamino)benzoyl chloride with tert-butyl amine in benzene produces the target compound :

4-(Methylamino)benzoyl chloride+tert-butyl amineN-tert-Butyl-4-(methylamino)benzamide+HCl\text{4-(Methylamino)benzoyl chloride} + \text{tert-butyl amine} \rightarrow \text{N-tert-Butyl-4-(methylamino)benzamide} + \text{HCl}

Typical conditions: 0°C to room temperature, 12–24 hours, yielding 75–89% after recrystallization .

Industrial-Scale Production

Optimized protocols employ continuous flow reactors to enhance yield (92–95%) and reduce reaction times to 2–4 hours. Solvent recycling and automated purification systems minimize waste, aligning with green chemistry principles.

Comparative Analysis with Structural Analogs

CompoundSubstituentsBioactivity (Model)Reference
N-tert-Butyl-4-nitrobenzamide–NO₂ at 4-positionNeuroprotection (MPTP-induced Parkinson’s)
N-tert-Butyl-4-cyanobenzamide–CN at 4-positionMonoamine oxidase inhibition
N-tert-Butyl-4-methylbenzamide–CH₃ at 4-positionLimited bioactivity
N-tert-Butyl-4-(methylamino)benzamide–NHCH₃ at 4-positionUnknown (theoretical redox modulation)

The methylamino group distinguishes this compound by introducing potential for:

  • Hydrogen bonding with biological targets (e.g., enzyme active sites).

  • Redox activity, as secondary amines can undergo oxidation to nitroxides .

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